![molecular formula C20H12ClN5O4 B2569618 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one CAS No. 318498-05-4](/img/structure/B2569618.png)
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one, commonly referred to as CPNP, is an organic compound that has been studied extensively in the scientific community due to its potential applications in drug design and development. CPNP is a heterocyclic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This compound has been extensively studied for its potential to be used in the development of new drugs and therapeutics for various diseases and conditions.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications : Research by Katariya, Vennapu, and Shah (2021) highlights the synthesis of novel heterocyclic compounds incorporating pyridine, oxazole, and pyrazoline entities. These compounds, including variations of the pyridazinone structure, were found to exhibit significant anticancer and antimicrobial activities, underscoring their potential in medical applications (Katariya, Vennapu, & Shah, 2021).
Synthesis and Structural Analysis : Volkova et al. (2021) conducted a study focusing on the synthesis of pyridyl-substituted nitrosopyrazole with a para-chlorophenyl substituent. The structural properties of these compounds were extensively studied, providing insights into their potential applications in chemical synthesis and drug development (Volkova, Kositsyna, Kukushkin, & Root, 2021).
Anticancer Agent Development : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds using a similar structure that showed higher anticancer activity than the reference drug, doxorubicin. This indicates the potential use of such compounds in developing new anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Inflammation and Bacterial Infections : A study by Ravula et al. (2016) involved synthesizing pyrazoline derivatives that showed promising results in in vivo anti-inflammatory and in vitro antibacterial activities. Such compounds could be relevant in treating inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Pyrazole Derivative Synthesis and Reactions : Şener et al. (2002) explored the synthesis and reactions of pyrazole derivatives, including pyrazolo[3,4-d]-pyridazinone and pyridazine amine derivatives, suggesting their potential utility in various chemical processes (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN5O4/c21-14-4-6-15(7-5-14)24-11-9-18(27)19(23-24)17-8-10-25(22-17)20(28)13-2-1-3-16(12-13)26(29)30/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMWBNGFZBSJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

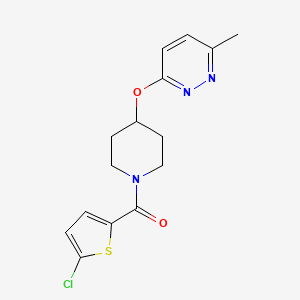
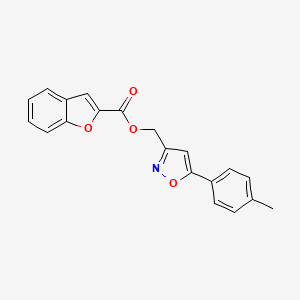

![(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2569542.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)
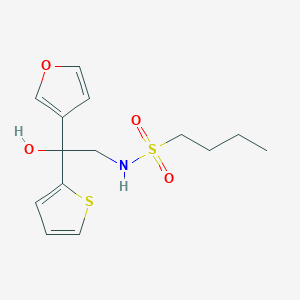
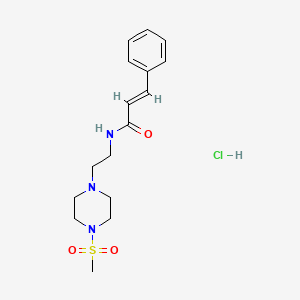
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)
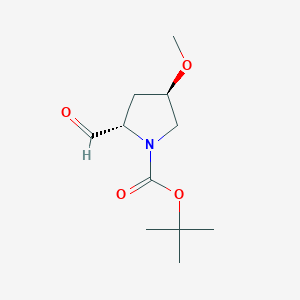
![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)
![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)
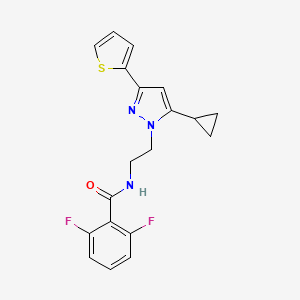
![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)